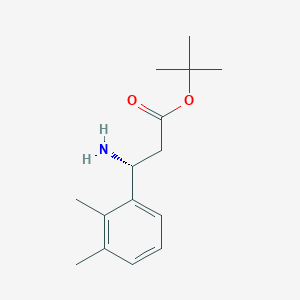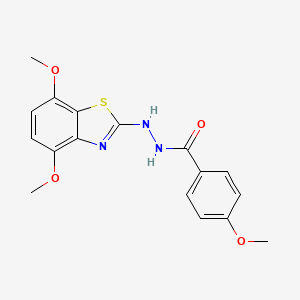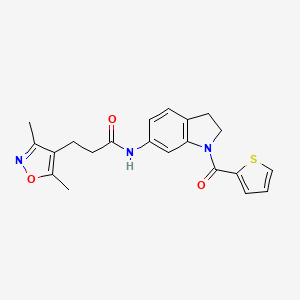
N-cyclohexyl-4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C19H26N6O2 and its molecular weight is 370.457. The purity is usually 95%.
BenchChem offers high-quality N-cyclohexyl-4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclohexyl-4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Tuberculostatic Activity
Research has demonstrated the potential of piperazine derivatives in combating tuberculosis. Foks et al. (2004) synthesized a series of compounds, including ones similar in structure to the chemical of interest, showing tuberculostatic activity with minimum inhibiting concentrations ranging between 25 - 100 mg/ml. This indicates a promising avenue for developing new treatments for tuberculosis, highlighting the importance of such compounds in medical research (Foks et al., 2004).
Serotonin Receptor Interactions
The interaction of piperazine derivatives with serotonin receptors has been a subject of study, indicating their potential in neurological research. Craven et al. (1994) investigated the effects of piperazine derivatives on serotonin-containing neurons, showing the compound's antagonist properties on the 5-HT1A receptor. Such findings suggest applications in studying neurological disorders and developing treatments targeting these receptors (Craven et al., 1994).
Heterocyclic Synthesis
The versatility of piperazine derivatives extends to their use in synthesizing various heterocyclic compounds. Ho and Suen (2013) explored the synthesis of novel compounds incorporating a piperazine moiety, leading to a range of derivatives with potential applications in chemical and pharmaceutical research (Ho & Suen, 2013).
Antipsychotic Agents
Piperazine derivatives have been evaluated for their potential as antipsychotic agents. Norman et al. (1996) synthesized and assessed heterocyclic carboxamides, including piperazine analogues, for their binding to dopamine and serotonin receptors, demonstrating their potential in treating psychotic disorders (Norman et al., 1996).
Anticancer Activity
The synthesis of piperazine-2,6-dione derivatives and their evaluation for anticancer activity further underscore the utility of piperazine compounds in medical research. Kumar et al. (2013) identified compounds exhibiting significant activity against various cancer cell lines, suggesting a promising direction for anticancer drug development (Kumar et al., 2013).
Propiedades
IUPAC Name |
N-cyclohexyl-4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6O2/c1-14-21-18(23-27-14)15-7-8-17(20-13-15)24-9-11-25(12-10-24)19(26)22-16-5-3-2-4-6-16/h7-8,13,16H,2-6,9-12H2,1H3,(H,22,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQEOICINIZWDQE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)C(=O)NC4CCCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3-Bromophenyl)-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2372528.png)
![2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenylacetamide](/img/structure/B2372529.png)

![5-Ethyl-6-methyl-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-pyrimidinol](/img/structure/B2372532.png)


![N-(3-chloro-2-methylphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2372536.png)


![4-(3-Pyridin-4-yloxyazetidin-1-yl)pyrido[3,4-d]pyrimidine](/img/structure/B2372543.png)


